Stigmastan-7-one

Description

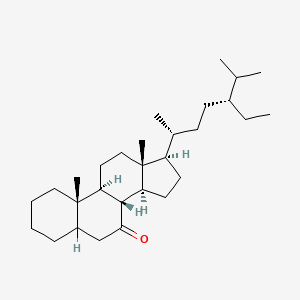

Stigmastan-7-one (C${29}$H${48}$O) is a ketonic derivative of stigmastane, a saturated sterol backbone characterized by a 24α-ethyl group. It features a carbonyl group at position 7 (7-ketone) on the steroidal nucleus (Figure 1). This compound is naturally occurring, isolated from plants such as Fissistigma oldhamii , and has been identified in environmental samples like the Salar Grande evaporitic deposits, where it coexists with other sterols like stigmastanol and stigma-3,5-dien-7-one . Synthetic routes to this compound derivatives, such as 6-aza-B-homo-5α-stigmastan-7-one, involve Beckmann rearrangements and oxidation steps starting from stigmasterol or sitosterol .

Properties

CAS No. |

55331-88-9 |

|---|---|

Molecular Formula |

C29H50O |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)12-11-20(4)23-13-14-24-27-25(15-17-29(23,24)6)28(5)16-9-8-10-22(28)18-26(27)30/h19-25,27H,7-18H2,1-6H3/t20-,21-,22?,23-,24+,25+,27+,28+,29-/m1/s1 |

InChI Key |

IHBBNGVGNBHNFF-MVYDIJGGSA-N |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCCC4)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCCC4)C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmastan-7-one can be synthesized through a series of chemical reactions involving oxidation, reduction, oximation, Beckmann rearrangement, and condensation reactions . The synthesis typically starts with a suitable steroidal precursor, which undergoes various transformations to yield the desired product.

Industrial Production Methods: Industrial production of this compound involves the isolation of unsaponifiable matter from vegetable oils, followed by fractionation using column chromatography on silica gel . The steroidal fraction is then analyzed and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: Stigmastan-7-one undergoes several types of chemical reactions, including:

Oxidation: Conversion to various oxidized derivatives.

Reduction: Formation of reduced steroidal compounds.

Oximation: Formation of oxime derivatives.

Beckmann Rearrangement: Conversion to lactams.

Condensation: Formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Jones reagent, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Oximation: Hydroxylamine hydrochloride.

Beckmann Rearrangement: Acid catalysts such as sulfuric acid.

Condensation: Various aldehydes and ketones under acidic or basic conditions.

Major Products Formed:

- Oxidized derivatives.

- Reduced steroidal compounds.

- Oxime derivatives.

- Lactams.

- Substituted steroidal derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of stigmastan-7-one involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its effects through membrane disruption and inhibition of key enzymes involved in cellular processes . The compound’s ability to induce cytotoxicity in cancer cells is attributed to its interaction with molecular targets that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Structural and Functional Analysis

Stigmastanol vs. This compound: Stigmastanol (24α-ethylcholestanol) is a saturated sterol with a hydroxyl group at C-3, making it more polar than this compound. The absence of a ketone in stigmastanol reduces its reactivity in nucleophilic additions compared to this compound .

Stigma-3,5-dien-7-one :

- This compound shares the 7-ketone group with this compound but introduces conjugated double bonds at C-3 and C-3. The diene system enhances UV absorption properties, making it distinguishable in spectroscopic analysis .

5α-Stigmast-7-en-3-one: Features a double bond at C-7 and a ketone at C-3, contrasting with this compound’s saturated backbone and 7-ketone.

6-Aza-B-homo Derivatives: Replacement of the B-ring with a lactam (6-aza) creates a brassinolide-like structure. These derivatives exhibit bioactivity as plant growth regulators, highlighting how structural modifications (e.g., lactam insertion) can mimic hormonal functions absent in unmodified this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.